molecular formula C8H7Br2F B1315681 1,2-Bis(bromomethyl)-3-fluorobenzene CAS No. 62590-16-3

1,2-Bis(bromomethyl)-3-fluorobenzene

Cat. No. B1315681
CAS RN: 62590-16-3
M. Wt: 281.95 g/mol
InChI Key: RFGAFUSDCBRIFT-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)benzene is a compound known for its applications in organic synthesis . This compound is characterized by its two bromomethyl functional groups attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for 1,2-Bis(bromomethyl)-3-fluorobenzene are not available, similar compounds like 1,2-Bis(dibromomethyl)benzene can be synthesized through various organic reactions . The synthesis of polysubstituted benzenes often involves planning a sequence of reactions in the right order, particularly important when introducing new substituents .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(bromomethyl)benzene, a compound similar to the one , consists of a benzene ring with two bromomethyl functional groups attached . The molecular formula is C8H8Br2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : 1,2-Bis(bromomethyl)-4-fluorobenzene, a compound closely related to 1,2-Bis(bromomethyl)-3-fluorobenzene, has been synthesized from 3,4-dimethylbenzenamine through reactions including diazotization and bromination, demonstrating the compound's potential in chemical synthesis processes (Guo Zhi-an, 2009).

  • Radical Bromination Reactions : Radical bromination techniques have been used in the synthesis of similar compounds, providing insights into potential chemical pathways for 1,2-Bis(bromomethyl)-3-fluorobenzene and its derivatives (Song Yan-min, 2007).

Coordination Chemistry and Complex Formation

  • Metal Ion Complexes : The compound has been used in coordination chemistry, particularly in the formation of complexes with Group I and II metal ions. This application highlights its utility in the study of metal-ligand interactions and potential in materials science (H. Plenio et al., 1997).

  • Fluorocryptands and Macrocycles : Research has shown the development of fluoro cryptands and fluoro crown ethers using 1,3-bis(bromomethyl)-2-fluorobenzene. These macrocycles demonstrate the compound's role in creating complex molecular structures with potential applications in host-guest chemistry and molecular recognition (H. Plenio & Ralph Diodone, 1996).

Crystal Structure and Physical Properties

  • Crystal Structure Analysis : The study of solvates of similar compounds like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene provides insights into the crystal structures and physical properties that could be relevant for 1,2-Bis(bromomethyl)-3-fluorobenzene. Such studies are crucial in materials science and crystallography (P. Szlachcic et al., 2007).

Applications in Molecular Conductors and Organic Synthesis

  • Molecular Conductors : The creation of radical-cation salts with bis(ethylenedithio)tetrathiafulvalene using related fluorobenzene compounds shows the potential of 1,2-Bis(bromomethyl)-3-fluorobenzene in the development of new molecular conductors, which is significant in the field of electronics and materials science (Lee Martin et al., 2017).

  • artially-fluorinated-benzenes-pike/2407acec3e7350eeb08aa5414ff23f43/?utm_source=chatgpt).

properties

IUPAC Name

1,2-bis(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGAFUSDCBRIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555998
Record name 1,2-Bis(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)-3-fluorobenzene

CAS RN

62590-16-3
Record name 1,2-Bis(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Eru, GE Hawkes, JHP Utley, PB Wyatt - Tetrahedron, 1995 - Elsevier
Cathodic reduction of α, α′-dibromo-1,2-dialkylbenzenes in DMF containing Et 4 N + Br − as supporting electrolyte, in the presence of dienophiles (eg maleic anhydride derivatives), …
Number of citations: 51 www.sciencedirect.com
Y Nishiyama, H Kawabata, A Kobayashi, T Nishino… - Tetrahedron letters, 2005 - Elsevier
A new method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed. The treatment of 1,2-bis(bromomethyl)benzene with tetrakis(dimethylamino)…
Number of citations: 23 www.sciencedirect.com
G King, SJ Higgins - Journal of Materials Chemistry, 1995 - pubs.rsc.org
The novel benzo[c]thiophenes 4- and 5-fluorobenzo[c]thiophene, 5-methylbenzo[c]thiophene and 5,6-dichlorobenzo[c]thiophene have been synthesized in a classical five-step route …
Number of citations: 51 pubs.rsc.org
G King - 1995 - search.proquest.com
This work investigates the effects of substitution on the C-6 ring of benzo [c] thiophene and poly (benzo [c] thiophene)(a material that has received widespread academic attention due to …
Number of citations: 4 search.proquest.com

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